2-Chlorobenzophenone 2-Chlorobenzophenone Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols is spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.

Brand Name: Vulcanchem
CAS No.: 5162-03-8
VCID: VC21155480
InChI: InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Molecular Formula: C13H9ClO
Molecular Weight: 216.66 g/mol

2-Chlorobenzophenone

CAS No.: 5162-03-8

Cat. No.: VC21155480

Molecular Formula: C13H9ClO

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobenzophenone - 5162-03-8

Specification

Description Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols is spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.

CAS No. 5162-03-8
Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
IUPAC Name (2-chlorophenyl)-phenylmethanone
Standard InChI InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Standard InChI Key VMHYWKBKHMYRNF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl

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